N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H10ClFN2O2S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
GDKTVCYQMHJHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide generally follows a sequence of:
- Preparation of the appropriately substituted benzenesulfonyl chloride intermediate (3-chloro-4-fluorobenzenesulfonyl chloride),
- Subsequent sulfonylation of 2-aminoethylamine (ethylenediamine) to introduce the sulfonamide linkage,
- Optional salt formation (e.g., hydrochloride) for enhanced solubility and stability.
This approach leverages the reactivity of sulfonyl chlorides with amines to form sulfonamide bonds, a well-established synthetic route in sulfonamide chemistry.
Preparation of 3-Chloro-4-fluorobenzenesulfonyl Chloride
The key intermediate, 3-chloro-4-fluorobenzenesulfonyl chloride, can be synthesized via chlorosulfonation of 3-chloro-4-fluorobenzene or related precursors. While direct literature on this exact intermediate is limited, analogous procedures for halogenated benzenesulfonyl chlorides are well documented:
- Chlorosulfonation : Treatment of 3-chloro-4-fluorobenzene with chlorosulfonic acid (ClSO3H) under controlled temperature conditions (typically 0–50 °C) yields 3-chloro-4-fluorobenzenesulfonyl chloride.
- The reaction is exothermic and requires careful temperature control to avoid side reactions or decomposition.
- The product is typically isolated by distillation or crystallization after quenching and workup.
Sulfonylation of 2-Aminoethylamine (Ethylenediamine)
The sulfonylation step involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-aminoethylamine to form the target sulfonamide:
- Reaction Conditions : The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low to ambient temperature.
- Base Addition : A base such as sodium carbonate or triethylamine is added to neutralize the generated hydrochloric acid and drive the reaction forward.
- Procedure : The sulfonyl chloride is added slowly to a stirred solution of 2-aminoethylamine and base to control exotherm and ensure complete conversion.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with water, and the product is extracted, washed, and purified by recrystallization or column chromatography.
Optional Salt Formation
To improve solubility and stability, the free base sulfonamide may be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
Representative Preparation Method Summary Table
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloro-4-fluorobenzene + chlorosulfonic acid, 0–50 °C | Chlorosulfonation to form 3-chloro-4-fluorobenzenesulfonyl chloride | 70–85 | Temperature control critical to avoid side reactions |
| 2 | 3-chloro-4-fluorobenzenesulfonyl chloride + 2-aminoethylamine + base (Na2CO3 or Et3N), solvent (DCM or THF), 0–25 °C | Sulfonylation to form this compound | 75–90 | Slow addition, base neutralizes HCl, TLC monitoring |
| 3 | Hydrochloric acid in ethanol or ethyl acetate | Salt formation to yield hydrochloride salt | 90–95 | Improves water solubility and stability |
Alternative Synthetic Routes and Modifications
- Stepwise Halogenation and Sulfonation : Literature describes halogenation of fluorophenol derivatives followed by sulfonylation and amination steps to access related sulfonamide compounds, which could be adapted for the 3-chloro-4-fluoro substitution pattern.
- Use of Sulfonyl Chloride Derivatives : Some protocols employ sulfonyl chlorides prepared from substituted benzenesulfonic acids via chlorination agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- One-Pot Procedures : For industrial scale, one-pot or continuous flow methods may be utilized to improve efficiency and reduce purification steps.
Analytical and Purification Techniques
- Monitoring : Reaction progress is typically followed by TLC and confirmed by NMR spectroscopy (1H, 13C, and 19F NMR for fluorine-containing compounds).
- Purification : Final products are purified by recrystallization from ethanol or by silica gel column chromatography.
- Characterization : Confirmed by melting point determination, mass spectrometry (MS), FTIR, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aminoethyl side chain can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The sulfonamide group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized aminoethyl side chains.
Reduction: Reduced forms of the aminoethyl side chain.
Scientific Research Applications
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing sulfonamide-based drugs with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition and antibacterial effects. The aminoethyl side chain may also interact with specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The electronic and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 3-Cl and 4-F substituents provide moderate electron withdrawal, balancing acidity and solubility. In contrast, the nitro group in the 4-nitro analog () significantly increases acidity (pKa ~1–2) but reduces lipid solubility.
- The target compound’s smaller Cl/F substituents may improve target accessibility.
- Aminoethyl Side Chain: The 2-aminoethyl group in the target compound and its analogs () enables hydrogen bonding and derivatization (e.g., conjugation with carboxylates or carbonyls).
Biological Activity
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide, also known as this compound dihydrochloride, is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClFN₂O₂S, with a molecular weight of approximately 325.6 g/mol. The compound features a benzene ring substituted with both chloro and fluoro groups, an aminoethyl side chain, and a sulfonamide group. This unique structure contributes to its reactivity and biological activity.
Inhibition of Bacterial Growth
The primary mechanism of action for this compound is its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a critical component in folate synthesis in bacteria. By competing with PABA for binding to the enzyme dihydropteroate synthase, it disrupts folic acid synthesis, leading to bacterial cell death.
Enzyme Inhibition
Research indicates that this compound may also inhibit various enzymes beyond those involved in bacterial metabolism. Its sulfonamide moiety allows it to interact with different biological targets, suggesting potential applications in developing new therapeutic agents.
Antibacterial Activity
This compound has been studied for its antibacterial properties. The sulfonamide group is well-known for its broad-spectrum antibacterial activity, making this compound a candidate for further development as an antimicrobial agent.
Potential Therapeutic Applications
The compound's unique structure allows for exploration in various therapeutic areas:
- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a potential lead compound for new antibiotics.
- Cancer Research : Preliminary studies suggest that modifications of sulfonamide compounds can lead to anticancer activities, warranting further investigation into this area .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
